molecular formula C14H22N4O2 B15179201 N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide CAS No. 180045-53-8

N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide

Katalognummer: B15179201
CAS-Nummer: 180045-53-8
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: KSTBXGQYCUMRFV-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-(Dimethylamino)propyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

180045-53-8

Molekularformel

C14H22N4O2

Molekulargewicht

278.35 g/mol

IUPAC-Name

1-[3-(dimethylamino)propyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C14H22N4O2/c1-18(2)10-4-9-15-14(19)17-16-11-12-5-7-13(20-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H2,15,17,19)/b16-11+

InChI-Schlüssel

KSTBXGQYCUMRFV-LFIBNONCSA-N

Isomerische SMILES

CN(C)CCCNC(=O)N/N=C/C1=CC=C(C=C1)OC

Kanonische SMILES

CN(C)CCCNC(=O)NN=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.